molecular formula C8H5BrN2O3 B14171725 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy-

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy-

Cat. No.: B14171725
M. Wt: 257.04 g/mol
InChI Key: IEYPCQHPPSAJST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy- is a heterocyclic compound featuring a pyrrolopyridine core with a carboxylic acid group at position 2, a bromine substituent at position 3, and a hydroxyl group at position 3. This structure combines electron-withdrawing (bromo) and hydrogen-bonding (hydroxy) groups, which may influence its physicochemical properties and biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrN2O3

Molecular Weight

257.04 g/mol

IUPAC Name

3-bromo-4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H5BrN2O3/c9-5-4-3(12)1-2-10-7(4)11-6(5)8(13)14/h1-2H,(H,13,14)(H2,10,11,12)

InChI Key

IEYPCQHPPSAJST-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C1=O)C(=C(N2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Madelung Cyclization

The Madelung cyclization is a classical method for constructing indole and azaindole derivatives. For pyrrolo[2,3-b]pyridines, this approach involves the base-promoted cyclization of ortho-acylamino pyridines. For example, heating 2-amino-3-acetylpyridine with potassium tert-butoxide in dimethylformamide (DMF) at 120–140°C induces cyclization to form the pyrrolo[2,3-b]pyridine core. Modifications include using lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at −78°C to enhance regiocontrol.

Fischer Indole Synthesis

The Fischer indole synthesis, employing phenylhydrazines and carbonyl compounds, has been adapted for pyrrolo[2,3-b]pyridines. Reacting 3-pyridylhydrazine with cyclic ketones (e.g., cyclohexanone) under acidic conditions (HCl/acetic acid) yields the fused heterocycle. This method is less common due to competing side reactions but offers flexibility for introducing substituents.

Regioselective Bromination at Position 3

Electrophilic Bromination

Bromination at the 3-position is achieved using bromine (Br₂) in chloroform at 0–25°C for 10–60 minutes. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich pyrrole ring directs bromine to the 3-position. For sensitive substrates, N-bromosuccinimide (NBS) in dichloromethane (DCM) or THF with triethylamine (TEA) as a base is preferred.

Example Protocol:

  • Substrate: 5-Phenyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
  • Reagent: NBS (1.2 equiv), TEA (1.5 equiv) in DCM
  • Conditions: Stir at 25°C for 12 hours
  • Yield: 85–90% (reported for analogous compounds)

Directed Bromination via Protecting Groups

Temporary protection of the pyrrole nitrogen with p-toluenesulfonyl (Ts) groups enhances bromination efficiency. Treating the core with TsCl in NaOH/DCM forms the N-Ts derivative, which undergoes cleaner bromination. Subsequent deprotection with methanolic ammonia restores the NH group.

Introduction of the Hydroxy Group at Position 4

Oxidative Hydroxylation

Hydroxylation at position 4 is achieved via oxidation of a methyl precursor . For example, treating 4-methyl-1H-pyrrolo[2,3-b]pyridine with potassium permanganate (KMnO₄) in acidic aqueous acetone at 60°C yields the 4-hydroxy derivative.

Nitration-Reduction Sequence

An alternative route involves nitration at position 4 using fuming nitric acid in sulfuric acid, followed by catalytic hydrogenation (H₂/Pd-C ) to reduce the nitro group to an amine. Subsequent diazotization and hydrolysis (H₂O/CuSO₄ ) yield the hydroxy group.

Carboxylic Acid Functionalization at Position 2

Oxidation of Methyl Groups

A methyl group at position 2 is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in basic conditions. For example, refluxing 2-methyl-1H-pyrrolo[2,3-b]pyridine with KMnO₄ in aqueous NaOH (3:1 v/v) at 100°C for 6 hours affords the carboxylic acid.

Carboxylation via Metal-Halogen Exchange

A halogen atom at position 2 undergoes carboxylation via Grignard reaction with CO₂. For instance, treating 2-bromo-1H-pyrrolo[2,3-b]pyridine with Mg in THF, followed by bubbling CO₂ gas, yields the carboxylic acid after acidic workup.

Data Tables: Comparative Analysis of Key Reactions

Table 1. Bromination Conditions and Yields

Brominating Agent Solvent Base Temperature Time Yield (%) Source
Br₂ Chloroform None 0–25°C 1 h 78
NBS DCM TEA 25°C 12 h 85
NBS THF NaHCO₃ 40°C 6 h 72

Table 2. Hydroxylation Methods

Method Reagent Conditions Yield (%) Source
Oxidation KMnO₄/H₂SO₄ 60°C, 4 h 65
Nitration-Reduction HNO₃/H₂SO₄ → H₂/Pd-C Stepwise 58

Table 3. Carboxylation Strategies

Substrate Reagent Conditions Yield (%) Source
2-Methyl derivative KMnO₄/NaOH Reflux, 6 h 70
2-Bromo derivative Mg/CO₂ THF, −78°C, 2 h 62

Optimization and Scale-Up Considerations

Solvent and Catalyst Selection

  • Palladium Catalysts: Suzuki couplings (e.g., for aryl introductions) use [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) in dioxane/water.
  • Green Solvents: Ethanol/water mixtures reduce environmental impact during large-scale bromination.

Purification Techniques

  • Ion-Exchange Resins: Dowex 50WX2-400 resin effectively removes ionic byproducts after carboxylation.
  • Crystallization: Methanol/water recrystallization enhances purity (>97%) of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized pyrrolopyridine derivatives .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related pyrrolopyridine derivatives:

Key Observations :

  • Ring Position : Shifting the fused ring system from [2,3-c] to [2,3-b] alters electronic distribution and steric effects. For example, 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid (SS-2270) exhibits 98% purity, suggesting stability during synthesis, while [2,3-c] analogs show variable yields (71–95%) .
  • Substituent Effects: Electron-withdrawing groups (e.g., Cl at position 5 in [2,3-c] derivatives) correlate with reduced yields (71%) compared to electron-donating groups (e.g., OMe: 80%) .
  • Functional Groups: The 4-hydroxy group in the target compound could enhance solubility via hydrogen bonding, contrasting with non-polar substituents like bromine. This balance may influence pharmacokinetic properties in drug design .

Carboxylic Acid Position and Derivatives

The position of the carboxylic acid group significantly affects properties:

  • Position 2 vs. 3/4/5 : 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives (e.g., ethyl ester in ) exhibit modified lipophilicity. For instance, the ethyl ester derivative (CAS 172648-34-9) has a molecular weight of 204.225 and lacks ionizable groups, increasing membrane permeability compared to the free acid form .
  • Purity Trends : Carboxylic acids at position 3 (SS-2270) and position 4 (ST-1269) show high purity (97–98%), suggesting robust synthetic routes for these positions .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

  • IUPAC Name : 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
  • Molecular Formula : C8H5BrN2O2
  • CAS Number : 1638767-41-5
  • Molecular Weight : 241.04 g/mol

Research indicates that this compound exhibits biological activity primarily through the inhibition of specific phosphodiesterases (PDEs). PDE4B inhibitors, such as derivatives of pyrrolo[2,3-b]pyridine, have shown promise in treating inflammatory diseases and central nervous system disorders by modulating cyclic nucleotide levels in cells.

In Vitro Studies

A study conducted on various derivatives of 1H-pyrrolo[2,3-b]pyridine demonstrated that certain compounds effectively inhibited PDE4B with IC50 values ranging from 0.8 μM to over 10 μM. The structure-activity relationship (SAR) studies revealed that modifications to the nitrogen atom positions significantly influenced potency against PDE4B .

CompoundIC50 (μM)% Inhibition
Compound 11h0.887%
Compound 14a4.270%
Compound 14d>10<50%

Anti-inflammatory Effects

The compound also exhibited anti-inflammatory properties by significantly inhibiting TNF-α release from macrophages exposed to pro-inflammatory stimuli such as lipopolysaccharide (LPS) . This suggests potential applications in treating conditions characterized by excessive inflammation.

Preclinical Trials

In preclinical models, derivatives of the compound have been evaluated for their efficacy in reducing tumor growth. One notable study indicated that a related derivative achieved complete tumor regression in murine models, highlighting its potential as an anticancer agent .

CNS Applications

The selectivity of these compounds for PDE4B over other PDE isoforms suggests they may be particularly beneficial for treating neurological disorders. The ability to penetrate the blood-brain barrier while minimizing side effects associated with other PDE inhibitors is a critical advantage .

Q & A

Q. Table 1: Comparison of Synthetic Methods

PrecursorBromination AgentYieldKey Reference
3-Methyl-pyrrolopyridineBr₂ in DCM85% (283)
Pyrazolo[3,4-b]pyridineNBS90% (Han et al., 2017)

Basic: How is structural confirmation achieved for this compound?

Methodological Answer:
Structural elucidation relies on ¹H NMR , LCMS , and X-ray crystallography . For instance, reports ¹H NMR (DMSO-d₆) peaks at δ 13.99 (s, 1H, -OH), 8.69 (d, 1H, aromatic), and 2.56 (s, 3H, -CH₃), confirming substituent positions. X-ray data () reveal hydrogen-bonded dimers (N–H⋯O and O–H⋯O interactions), critical for validating hydroxyl and carboxyl groups .

Advanced: How can computational methods optimize reaction pathways for derivatives?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms () minimize trial-and-error. For brominated pyrrolopyridines, computational screening identifies optimal transition states and regioselectivity. ICReDD’s workflow () combines quantum mechanics with experimental feedback to refine conditions (e.g., solvent polarity, temperature), reducing development time by 30–50% .

Advanced: How to resolve contradictions in reported synthetic yields?

Methodological Answer:
Discrepancies often arise from reaction conditions (e.g., catalyst loading, purity of intermediates). Design of Experiments (DoE) () statistically isolates critical variables. For example, varying bromination time (2–12 hrs) and temperature (0–25°C) in a fractional factorial design can identify optimal ranges. Cross-referencing NMR data () and crystallographic parameters () ensures reproducibility .

Basic: What functional groups dictate reactivity in this compound?

Methodological Answer:
The 3-bromo and 4-hydroxy groups dominate reactivity. Bromine participates in cross-coupling (e.g., Suzuki), while the hydroxyl group enables esterification or glycosylation. The carboxylic acid moiety (C-2) facilitates salt formation or conjugation with amines. lists derivatives (e.g., BP 4708: 5-boronic acid), highlighting regiochemical versatility .

Advanced: How to achieve regioselective bromination in pyrrolopyridine systems?

Methodological Answer:
Regioselectivity is controlled by electronic and steric factors. (Han et al., 2017) demonstrates that electron-withdrawing substituents (e.g., -CF₃) direct bromination to the C-3 position. Using bulky bases (e.g., LDA) or low-temperature bromination (-78°C) minimizes side reactions. Computational modeling () predicts electron density maps to guide reagent selection .

Advanced: What hydrogen-bonding motifs influence crystallization?

Methodological Answer:
X-ray data () reveal centrosymmetric dimers via N1–H1⋯O1 (R₂²(10)) and O2–H2⋯O1 (R₂²(8)) interactions. These motifs stabilize the crystal lattice and affect solubility. Co-crystallization with amines (e.g., piperazine) can modify packing efficiency, as seen in ’s derivatives .

Q. Table 2: Hydrogen-Bonding Parameters

Donor–AcceptorDistance (Å)Angle (°)Reference
N1–H1⋯O12.85165
O2–H2⋯O12.68172

Basic: What purification strategies are effective post-synthesis?

Methodological Answer:
Reverse-phase HPLC () and recrystallization from ethanol/ethyl acetate () achieve >95% purity. For polar derivatives, ion-exchange chromatography (e.g., Dowex resin) removes unreacted intermediates. LCMS monitoring () ensures removal of brominated byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.